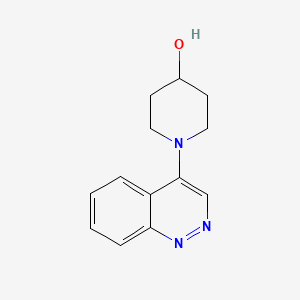![molecular formula C22H23NO4 B1455914 2-cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid CAS No. 1276562-78-7](/img/structure/B1455914.png)
2-cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid
Vue d'ensemble
Description
Analyse Biochimique
Biochemical Properties
Fmoc-Cpg-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It is used as a protecting group for the amino group in amino acids during peptide synthesis. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with piperidine, which is used to remove the Fmoc group during peptide synthesis . The nature of these interactions is primarily based on the formation and cleavage of covalent bonds, which are essential for the stepwise assembly of peptides.
Cellular Effects
The effects of Fmoc-Cpg-OH on various types of cells and cellular processes are significant. The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, Fmoc-Cpg-OH can modulate the activity of anabolic hormones and influence mental performance during stress-related tasks . These effects are mediated through its interactions with specific receptors and signaling molecules within the cell.
Molecular Mechanism
At the molecular level, Fmoc-Cpg-OH exerts its effects through several mechanisms. One of the primary mechanisms is the protection of the amino group in amino acids during peptide synthesis. This is achieved by forming a stable covalent bond with the amino group, which prevents unwanted side reactions . Additionally, Fmoc-Cpg-OH can influence enzyme activity by acting as an inhibitor or activator, depending on the specific enzyme and reaction conditions .
Temporal Effects in Laboratory Settings
The stability and degradation of Fmoc-Cpg-OH over time in laboratory settings are important considerations. The compound is generally stable when stored as a powder at -20°C for up to three years . In solution, its stability decreases, and it should be used within one month to avoid degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that Fmoc-Cpg-OH can have lasting impacts on cellular processes.
Dosage Effects in Animal Models
The effects of Fmoc-Cpg-OH vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote the synthesis of peptides. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular metabolism and causing oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which Fmoc-Cpg-OH is effective without causing harm.
Metabolic Pathways
Fmoc-Cpg-OH is involved in several metabolic pathways, including those related to amino acid metabolism. The compound interacts with enzymes and cofactors that are essential for the synthesis and degradation of peptides . These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of Fmoc-Cpg-OH within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of Fmoc-Cpg-OH across cellular membranes and ensure its proper localization within the cell . The compound’s distribution can affect its overall activity and function, as it needs to reach specific cellular compartments to exert its effects.
Subcellular Localization
Fmoc-Cpg-OH is localized within specific subcellular compartments, which can influence its activity and function. The compound may be directed to particular organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . This localization is crucial for its role in peptide synthesis and other cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid typically involves the reaction of glycine derivatives with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be introduced by reacting the amine with Fmoc-Cl or Fmoc-OSu.
Deprotection Reactions: The Fmoc group is rapidly removed by base, typically using piperidine in N,N-dimethylformamide (DMF).
Common Reagents and Conditions
Fmoc-Cl: Used for introducing the Fmoc group.
Piperidine: Used for deprotection of the Fmoc group.
Sodium Bicarbonate: Used as a base in the reaction with Fmoc-Cl.
Major Products Formed
The major products formed from these reactions include Fmoc-protected amino acids and peptides, which are essential intermediates in peptide synthesis .
Applications De Recherche Scientifique
2-cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a protecting group for amines in solid-phase peptide synthesis (SPPS).
Drug Delivery:
Catalysis: Fmoc-modified peptides can act as catalysts in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid involves the protection of amine groups in amino acids and peptides. The Fmoc group is introduced by reacting the amine with Fmoc-Cl or Fmoc-OSu. The protected amine can then undergo further chemical reactions without interference. The Fmoc group is removed by base, typically using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Gly-OtBu: A similar compound with a tert-butyl ester protecting group.
Fmoc-Aib-OMe: A similar compound with a methyl ester protecting group.
Uniqueness
2-cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid is unique due to its specific structure, which includes a cyano group and a hydroxyphenyl group. This structure imparts distinct properties, such as enhanced stability and reactivity, making it suitable for various applications in peptide synthesis and other fields .
Propriétés
IUPAC Name |
2-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)20(14-7-1-2-8-14)23-22(26)27-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12,14,19-20H,1-2,7-8,13H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWHUIQSEKGLAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1455831.png)
![[2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1455832.png)
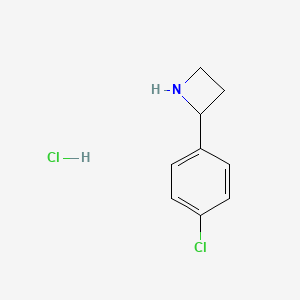
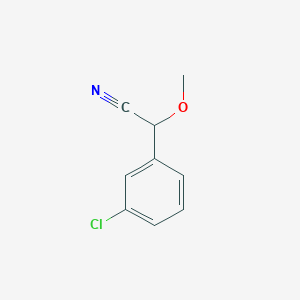
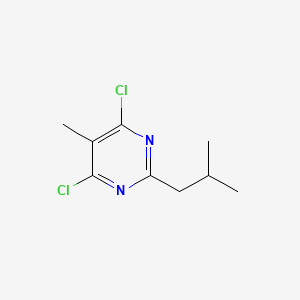
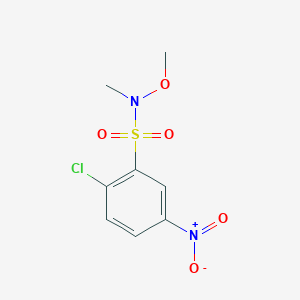
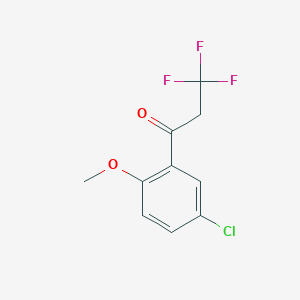
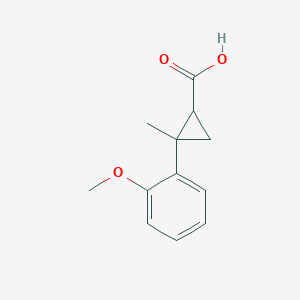
![3-Ethoxyspiro[3.3]heptan-1-amine](/img/structure/B1455845.png)
![Methyl 2-{4-hydroxy-1-[(5-methyl-2-furyl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1455847.png)
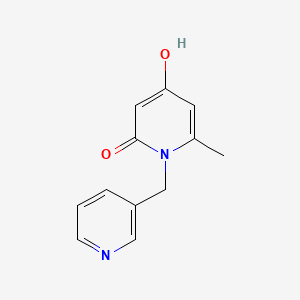
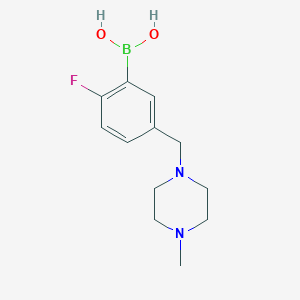
![3-[(2,4-difluorophenyl)methoxy]benzaldehyde](/img/structure/B1455850.png)
